molecular formula C8H6N6 B2568838 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole CAS No. 2109191-41-3

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole

Cat. No. B2568838
CAS RN: 2109191-41-3
M. Wt: 186.178
InChI Key: VLXWVHJCBUBPQN-UHFFFAOYSA-N
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Description

The compound “1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole” is a heterocyclic compound . It is a part of the triazolopyridazine family, which is known for its wide range of applications as synthetic intermediates and promising pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole” is complex, involving a fused-triazole backbone with two C-amino groups as substituents . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .


Physical And Chemical Properties Analysis

The compound “1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole” is a solid under normal conditions . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available resources.

Scientific Research Applications

Antiviral Activity

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole derivatives have shown potential in antiviral applications. For instance, a study by Shamroukh and Ali (2008) demonstrated that certain derivatives exhibited promising antiviral activity against the hepatitis-A virus (HAV), with one compound showing a significant effect compared to others (Shamroukh & Ali, 2008).

Antimicrobial Properties

These compounds have also been explored for their antimicrobial properties. Prakash et al. (2011) synthesized a series of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, which were tested for their antimicrobial activity. The study found these compounds to be potent antimicrobial agents (Prakash et al., 2011).

Anticancer Activity

In the field of oncology, these derivatives have been investigated for potential anticancer effects. A study by Sunil et al. (2010) examined the in vitro antioxidant properties of triazolo-thiadiazoles and their anticancer activity, finding that these compounds exhibited a dose-dependent cytotoxic effect on hepatocellular carcinoma cell lines (Sunil et al., 2010).

Synthetic Methods and Chemical Properties

Research has also focused on developing efficient synthetic methods for these compounds. Li et al. (2019) applied a novel method for the synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-amines, providing a convenient approach for producing these derivatives (Li et al., 2019).

properties

IUPAC Name

6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6/c1-4-10-13(5-1)8-3-2-7-11-9-6-14(7)12-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXWVHJCBUBPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole

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